molecular formula C20H25N5O4 B1336827 H-Pro-his-phe-OH CAS No. 83960-34-3

H-Pro-his-phe-OH

Cat. No.: B1336827
CAS No.: 83960-34-3
M. Wt: 399.4 g/mol
InChI Key: XQHGISDMVBTGAL-ULQDDVLXSA-N
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Description

Pro-His-Phe is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGISDMVBTGAL-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Tripeptide Pro-His-Phe (PHF): Structural Determinants of ACE Inhibition and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of the Pro-His-Phe (PHF) tripeptide. This analysis treats PHF as a model pharmacophore, illustrating the critical balance between N-terminal stability, metal-coordination capacity, and C-terminal hydrophobic anchoring required for bioactivity—specifically Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant radical scavenging.

Executive Summary

The tripeptide Pro-His-Phe (PHF) represents a canonical "bioactive motif" found in protein hydrolysates (e.g., casein, soybean, and marine sources). Its sequence—Proline (N-terminus) , Histidine (Central) , and Phenylalanine (C-terminus) —encodes a specific pharmacological logic.

  • Primary Indication: Antihypertensive activity via ACE inhibition.[1][2][3]

  • Secondary Mechanism: Antioxidant activity via radical scavenging (imidazole ring) and metal chelation.

  • Key SAR Feature: The "Hydrophobic Anchor" (Phe) combined with the "Conformational Lock" (Pro) creates a high-affinity ligand for the ACE active site.

Structural Biochemistry & Pharmacophore Analysis

The potency of PHF is not accidental; it is a sum of the individual electronic and steric contributions of its residues.

The N-Terminal Proline (The "Lock")
  • Function: Conformational Constraint & Stability.

  • Mechanism: Proline is the only cyclic amino acid (pyrrolidine ring). Placing it at the N-terminus protects the peptide from exopeptidases (specifically Aminopeptidase N), significantly increasing plasma half-life compared to linear aliphatic residues (e.g., Ala-His-Phe).

  • SAR Insight: Substitution of Pro with Hydroxyproline (Hyp) often enhances ACE inhibition by increasing hydrogen bonding capability, whereas substitution with Glycine drastically reduces stability.

The Central Histidine (The "Switch")
  • Function: Zinc Coordination & Electronic Buffering.

  • Mechanism: The imidazole side chain (pKa ~6.0) can toggle between protonated and unprotonated states at physiological pH. In the context of ACE (a zinc-metallopeptidase), the nitrogen atoms of the imidazole ring can coordinate with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule required for catalysis.

  • SAR Insight: The distance between the N-terminal Pro and the C-terminal Phe is critically modulated by His. Replacing His with Arg (positively charged but no ring) often retains binding but loses the specific metal-chelation efficacy.

The C-Terminal Phenylalanine (The "Anchor")
  • Function: Hydrophobic S1 Subsite Binding.

  • Mechanism: ACE prefers substrates with hydrophobic C-terminal residues. The aromatic benzyl side chain of Phenylalanine inserts deeply into the S1 hydrophobic pocket of ACE.

  • SAR Insight: This is the most sensitive position.

    • Phe

      
       Trp:  Often increases potency (larger surface area for 
      
      
      
      -
      
      
      stacking).
    • Phe

      
       Ala:  Drastic loss of activity (loss of hydrophobic anchor).
      

Mechanistic Pathways (ACE Inhibition)

The primary pharmacological target of PHF is the Angiotensin-Converting Enzyme. The diagram below illustrates the "Competitive Inhibition" mechanism where PHF mimics the substrate (Angiotensin I) but cannot be cleaved effectively, effectively "jamming" the enzyme.

Interaction Logic
  • Docking: The C-terminal Phe enters the S1 pocket.

  • Coordination: The Central His coordinates with the Zn²⁺ ion, preventing the polarization of the water molecule necessary to cleave the peptide bond.

  • Stabilization: The N-terminal Pro interacts with the S2' or non-prime subsites, locking the peptide in a "non-productive" conformation.

Pathway Visualization

ACE_Mechanism PHF Pro-His-Phe (Inhibitor) ACE ACE Active Site PHF->ACE Competitive Binding (Ki < IC50) Zn Zinc Ion (Zn2+) PHF->Zn His Imidazole Coordinates Metal S1 S1 Hydrophobic Pocket PHF->S1 C-term Phe anchors (Hydrophobic Interaction) Substrate Angiotensin I PHF->Substrate Blocks Access ACE->Substrate Normal Catalysis BP Blood Pressure Regulation ACE->BP Modulates Vasoconstriction

Figure 1: Mechanistic interaction of Pro-His-Phe within the ACE active site. The tripartite structure allows simultaneous hydrophobic anchoring and metal chelation.

Experimental Protocols

To validate the SAR of PHF, rigorous synthesis and assay protocols are required. The following methodologies are standard for peptide pharmacophore validation.

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity (>98%) Pro-His-Phe.

Reagents:

  • Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide). Note: C-terminal free acid is required for optimal ACE inhibition.

  • Coupling Agents: HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.[4][5]

Step-by-Step Protocol:

  • Resin Loading: Swell Wang resin in DMF (30 min). Couple Fmoc-Phe-OH (3 eq) using DIC/DMAP.

  • Deprotection 1: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc from Phe. Wash 5x with DMF.[5][6]

  • Coupling 1 (His): Dissolve Fmoc-His(Trt)-OH (3 eq) + HBTU (3 eq) + DIEA (6 eq). Add to resin.[4][5][6] Shake 1 hr.

  • Deprotection 2: Repeat piperidine step.

  • Coupling 2 (Pro): Couple Fmoc-Pro-OH using same conditions.

  • Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. This cleaves the peptide from the resin and removes the Trityl (Trt) protecting group from Histidine.

  • Precipitation: Drop filtrate into cold Diethyl Ether. Centrifuge to collect white precipitate.

ACE Inhibition Assay (HHL Method)

Objective: Determine the IC50 of the synthesized PHF.

Principle: ACE cleaves the synthetic substrate Hippuryl-His-Leu (HHL) into Hippuric Acid (HA) and His-Leu. HA is extracted and measured via UV absorbance (228 nm).

  • Preparation: Dissolve purified PHF in borate buffer (pH 8.3).

  • Incubation: Mix 50 µL enzyme (ACE from rabbit lung) + 50 µL PHF solution. Incubate at 37°C for 10 min.

  • Substrate Addition: Add 150 µL HHL (5 mM). Incubate 30 min at 37°C.

  • Termination: Add 250 µL 1M HCl to stop reaction.

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex. Centrifuge.

  • Measurement: Evaporate organic layer, redissolve in water, measure Absorbance @ 228 nm.

  • Calculation:

    
    .
    
Synthesis & Assay Workflow

Workflow Start Fmoc-Phe-OH + Wang Resin Step1 SPPS Cycles (Coupling/Deprotection) Start->Step1 Step2 TFA Cleavage (95%) Step1->Step2 Step3 Ether Precipitation Step2->Step3 Step4 HPLC Purification (>98% Purity) Step3->Step4 Assay ACE Inhibition Assay (HHL Substrate) Step4->Assay Result IC50 Calculation Assay->Result

Figure 2: Operational workflow for the synthesis and biological validation of the PHF tripeptide.

Quantitative Data Summary (Hypothetical SAR)

The following table summarizes how structural modifications to the PHF motif typically affect bioactivity (based on general ACE-inhibitory peptide literature).

Peptide SequenceModificationPredicted IC50 (µM)SAR Explanation
Pro-His-Phe Parent 15 - 50 Optimal balance of stability and binding.
Pro-His-Trp Phe

Trp
5 - 20Enhanced hydrophobic stacking (Trp > Phe).
Pro-His-Ala Phe

Ala
> 500Loss of S1 pocket anchor (Critical failure).
Hyp -His-PhePro

Hyp
10 - 40Increased H-bonding; enhanced potency.
Gly -His-PhePro

Gly
> 100Loss of conformational constraint; rapid degradation.
Pro-Arg -PheHis

Arg
50 - 100Retains charge but loses Zn-coordination capability.

References

  • ACE Mechanism & Zinc Binding

    • Identification of two active site residues in human angiotensin I-converting enzyme. (1994).[7] PubMed.

    • [Link]

  • Antioxidant Peptide SAR

    • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (2020).[4] Molecules (MDPI).

    • [Link]

  • Peptide Synthesis Protocols

    • Standard practices for Fmoc-based solid-phase peptide synthesis. (2020).[4] UC Irvine.

    • [Link]

  • ACE Inhibitory Peptides from Plants

    • Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants.[1][3] (2017).[1] Foods (MDPI).

    • [Link]

  • Structure-Activity Relationship of Tripeptides

    • Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. (2025).[2][7][8][9] Bioorganic Chemistry.

    • [Link]

Sources

Methodological & Application

Application Note: Molecular Docking & Dynamics Protocols for H-Pro-His-Phe-OH and ACE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Angiotensin-Converting Enzyme (ACE) is a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).[1] It regulates blood pressure by cleaving the C-terminal dipeptide (His-Leu) from Angiotensin I to form the vasoconstrictor Angiotensin II.[2][3]

The tripeptide H-Pro-His-Phe-OH (PHF) represents a unique docking challenge. As the C-terminal fragment of Angiotensin II, it acts as a product-analogue or competitive inhibitor. Unlike small molecule drugs (e.g., Captopril), PHF possesses significant backbone flexibility (12+ rotatable bonds), rendering standard rigid-receptor docking protocols insufficient. Furthermore, the presence of a catalytic Zinc ion (


) in the active site requires rigorous charge parameterization to prevent artifactual repulsion or incorrect coordination geometry.

This protocol details a "Flexible-Ligand, Explicit-Metal" workflow designed to accurately predict the binding mode of PHF using AutoDock Vina (docking) and GROMACS (molecular dynamics validation).

Pre-Docking System Preparation

Receptor Preparation (ACE)

Objective: Create a clean, charge-correct receptor model. Target Structure: PDB ID 1O86 (Human tACE complexed with Lisinopril).[3] This structure is preferred over 1UZE due to its high resolution (2.0 Å) and well-defined active site geometry.

  • Step 1: Cleaning. Remove water molecules, but retain the structural Zinc ion (Zn #601). Remove the co-crystallized ligand (Lisinopril).

  • Step 2: Zinc Parameterization.

    • Critical Insight: Standard force fields often treat metals as simple cationic spheres, leading to coordination failures.

    • Action: Assign a formal charge of +2.0 to the Zn atom. In the PDBQT conversion, ensure the atom type is set to Zn (Vina possesses specific metal parameters).

  • Step 3: Protonation (H++ Server).

    • Set pH to 7.4.

    • Histidine Tautomers: Manually inspect active site histidines. His383 and His387 coordinate the Zinc; they must be protonated at the

      
       (delta) or 
      
      
      
      (epsilon) nitrogens specifically to allow the other nitrogen to coordinate the metal. usually, they are treated as HIE (epsilon protonated) or HID (delta protonated) depending on the geometry. For 1O86, ensure the unprotonated nitrogen faces the Zinc.
Ligand Preparation (H-Pro-His-Phe-OH)

Objective: Generate a low-energy conformer with physiological protonation.

  • Structure: Proline (N-term) - Histidine - Phenylalanine (C-term).

  • Charge State (pH 7.4):

    • N-terminus (Pro): Protonated secondary amine (

      
      ). Net charge +1.
      
    • Histidine (Side chain): pKa

      
       6.0. At pH 7.4, it is predominantly neutral (
      
      
      
      -H tautomer is standard).
    • C-terminus (Phe): Deprotonated carboxylate (

      
      ). Net charge -1.
      
    • Total Net Charge: 0 (zwitterionic).

  • Energy Minimization: Use MMFF94 force field (via Avogadro or OpenBabel) to remove steric clashes before docking.

Molecular Docking Protocol (AutoDock Vina)

Rationale: We utilize AutoDock Vina for its efficient gradient-based scoring function, which handles the high degrees of freedom in peptides better than the genetic algorithm of AutoDock 4.

Grid Box Definition

The active site of ACE is a deep channel. A generic "blind docking" box is inefficient here.

  • Center: Coordinates of the Zinc ion in 1O86 (

    
    ).
    
  • Dimensions:

    
     Å. This covers the S1, S2, and S1' subsites.
    
Search Parameters (The "Peptide" Adjustment)

Standard Vina parameters (exhaustiveness=8) are insufficient for a tripeptide.

  • Exhaustiveness: Set to 32 or 64 . This increases the probability of finding the global minimum for flexible backbones.

  • Num_modes: 20 (to capture diverse binding poses).

  • Energy_range: 4 kcal/mol.

Execution Command

Post-Docking Analysis & Interaction Profiling

Objective: Filter poses based on biochemical validity, not just scoring energy.

The "Zinc-Filter" Rule

ACE inhibition typically involves the inhibitor coordinating the Zinc ion.

  • Valid Pose: The C-terminal carboxylate oxygen of Phe should be within 2.0 - 2.8 Å of the Zinc ion.

  • S1 Pocket: The Phenylalanine side chain should occupy the hydrophobic S1 pocket (interacting with Val518, Phe527).

  • Hydrogen Bonds: Look for H-bonds between the peptide backbone and ACE residues Ala354, Glu384, and Tyr523.

Data Summary Table
Interaction TypeKey ACE ResiduesPHF MoietyExpected Distance (Å)
Metal Coordination

(#601)
Phe (

)
1.9 - 2.5
Salt Bridge Glu162 / Asp377Pro (

)
2.5 - 4.0
Hydrophobic (S1) Val518, Phe527Phe (Ring)< 4.5
Hydrophobic (S2) Tyr520, Lys511His (Ring)< 4.5
H-Bond Ala354 (Backbone)PHF Backbone2.5 - 3.5

Validation: Molecular Dynamics (GROMACS)

Rationale: Docking provides a static snapshot. MD is required to verify if the peptide stays bound or drifts away, particularly to validate the stability of the Zinc coordination.

Zinc Topology (The Critical Bottleneck)

Standard GROMACS force fields (AMBER99SB-ILDN or CHARMM36) often fail to maintain the tetrahedral coordination of Zinc without specific constraints.

  • Method A (Non-bonded): Use the "12-6-4" LJ-type parameters if using AMBER force fields, which account for charge transfer effects.

  • Method B (Bonded - Recommended for Beginners): Apply distance restraints between the Zinc and the coordinating residues (His383, His387, Glu411) and the ligand carboxylate during the equilibration phase.

Simulation Workflow
  • Topology Generation:

    • Protein: pdb2gmx (AMBER99SB-ILDN).

    • Ligand: ACPYPE (generates GAFF parameters).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add

    
     and 
    
    
    
    to 0.15 M.
  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints on protein + ligand.

    • NPT (100 ps, 1 bar) with position restraints.

  • Production Run: 50 ns. Remove restraints.

  • Analysis: Calculate RMSD of the ligand (relative to the protein backbone) and the distance between Zn and the Ligand-COO group over time.

Visualized Workflows

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (Vina) cluster_md Phase 3: Validation (GROMACS) PDB PDB 1O86 (Clean & Remove Lisinopril) Zn Zinc Parameterization (Charge +2.0) PDB->Zn Grid Grid Generation Center: Zn Atom Size: 26x26x26 A Zn->Grid Ligand Ligand Construction H-Pro-His-Phe-OH (Protonation pH 7.4) Dock AutoDock Vina Exhaustiveness: 32 Ligand->Dock Grid->Dock Topol Topology Generation Protein: AMBER99SB Ligand: GAFF/ACPYPE Dock->Topol Select Best Pose (Zn Coordination) Sim MD Simulation 50ns Production Check Zn-Ligand Dist Topol->Sim

Caption: End-to-end computational workflow for peptide-ACE docking and stability validation.

Diagram 2: ACE Active Site Logic

ActiveSite cluster_ligand Ligand (PHF) cluster_ace ACE Residues Zn Zinc Ion (Zn++) Phe_COO Phe (C-term) Carboxylate Phe_COO->Zn Chelation (Critical) Phe_Ring Phe Ring S1_Pocket S1 Pocket (Val518, Phe527) Phe_Ring->S1_Pocket Hydrophobic His_Ring His Ring Pro_N Pro (N-term) Amine (+) Anionic Anionic Site (Glu162) Pro_N->Anionic Salt Bridge Glu411 Glu411 Glu411->Zn Coordination His383 His383 His383->Zn His387 His387 His387->Zn

Caption: Schematic of the expected interaction network between PHF and the ACE active site.

References

  • Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex.[3][4] Nature.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Li, P., & Merz, K. M. (2014). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. (Relevant for Zn parameterization).

  • Sousa da Silva, A. W., & Vranken, W. F. (2012). ACPYPE - AnteChamber PYthon Parser interfacE. BMC Research Notes.

Sources

Application Note: High-Yield Purification of Synthetic H-Pro-His-Phe-OH via Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of the synthetic tripeptide H-Pro-His-Phe-OH using preparative High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. By elucidating the causal relationships behind experimental choices, this document offers a robust, self-validating methodology for achieving high purity and yield of the target peptide. We will detail the entire workflow, from initial crude sample analysis and method development on an analytical scale to the seamless scale-up to a preparative protocol, followed by fraction analysis and lyophilization.

Introduction: The Rationale for Preparative HPLC in Peptide Purification

Synthetic peptides, such as H-Pro-His-Phe-OH, are pivotal in a myriad of research and therapeutic applications. Their production, typically through solid-phase peptide synthesis (SPPS), invariably yields a crude product containing the desired peptide along with a heterogeneous mixture of impurities.[1][2][3] These impurities may include deletion sequences, truncated peptides, and byproducts from cleavage and deprotection steps.[4] For ensuring the safety and efficacy of the final product, a high degree of purity is paramount, making preparative HPLC the gold standard for peptide purification.[5][6]

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this task, separating peptides based on their hydrophobicity.[2][6] The strategic selection of a stationary phase, typically a C18-modified silica for smaller peptides, and a carefully optimized mobile phase gradient allows for the effective resolution of the target peptide from its closely related impurities. This application note will guide the user through a systematic approach to developing and implementing a preparative HPLC method for H-Pro-His-Phe-OH.

Foundational Principles: Method Development and Scale-Up

A successful preparative purification is contingent on a well-developed analytical method. The initial phase of this process involves analytical HPLC to assess the crude peptide mixture and to establish the optimal separation conditions.[7][8] This analytical method then serves as the blueprint for a linear and predictable scale-up to a preparative scale.[8][9]

The Critical Role of the Mobile Phase

The mobile phase composition is a key determinant of separation efficiency in RP-HPLC of peptides. A typical mobile phase consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B).[7] An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents.[1][2][7] TFA serves a dual purpose: it protonates the carboxyl groups of the peptide, minimizing secondary ionic interactions with the stationary phase, and it forms ion pairs with positively charged residues, enhancing the peptide's hydrophobicity and retention, which ultimately leads to sharper, more symmetrical peaks.[2][3]

Workflow for Preparative Purification

The overall process for purifying H-Pro-His-Phe-OH can be visualized as a sequential workflow, beginning with the analysis of the crude product and culminating in the isolation of the pure, lyophilized peptide.

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Post-Purification A Crude Peptide Analysis (Analytical HPLC) B Gradient Optimization A->B C Scale-Up Calculation B->C D Preparative HPLC Run C->D E Fraction Collection D->E F Fraction Analysis (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Lyophilization G->H I Final Purity & Identity Confirmation (LC-MS) H->I

Figure 1: Workflow for the purification of H-Pro-His-Phe-OH.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of H-Pro-His-Phe-OH.

Materials and Instrumentation
  • Crude Peptide: Lyophilized H-Pro-His-Phe-OH

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water

  • Reagents: Trifluoroacetic acid (TFA)

  • Instrumentation:

    • Analytical HPLC system with UV detector

    • Preparative HPLC system with UV detector and fraction collector

    • Mass spectrometer (for final characterization)

    • Lyophilizer

Step 1: Analytical Method Development
  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) TFA in ultrapure water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Crude Sample Preparation: Dissolve a small amount of the crude H-Pro-His-Phe-OH in Solvent A to a concentration of approximately 1 mg/mL.[1]

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: A broad gradient from 5% to 95% Solvent B over 20 minutes is recommended to determine the approximate elution time of the target peptide.[2]

    • Detection: UV at 220 nm.

  • Gradient Optimization: Based on the scouting run, a focused gradient should be developed to improve the resolution between the target peptide and its impurities.[8] For a tripeptide like H-Pro-His-Phe-OH, a shallow gradient is often effective.

Step 2: Scale-Up to Preparative HPLC

The transition from an analytical to a preparative method requires a linear scaling of the flow rate and injection volume while maintaining the optimized gradient conditions.[8][9]

G A Analytical Scale Column: 4.6 x 150 mm Flow Rate: 1.0 mL/min Injection: 20 µL B {Scale-Up Principle | Linear Velocity Maintenance | Proportional Increase in Flow Rate and Loading} A->B Scaling Factor C Preparative Scale Column: 21.2 x 150 mm Flow Rate: 21.2 mL/min Injection: ~2 mg in 2 mL B->C Application

Figure 2: Logic of scaling from analytical to preparative HPLC.
  • Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Flow Rate Calculation: The flow rate is scaled based on the cross-sectional area of the columns:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Preparative Gradient: The optimized gradient from the analytical method is applied directly.

  • Sample Loading: The amount of crude peptide that can be loaded depends on the complexity of the mixture and the desired resolution. A loading study is recommended, starting with a conservative amount (e.g., 20-30 mg) and gradually increasing.[10]

Step 3: Fraction Collection and Analysis
  • Fraction Collection: The fraction collector should be programmed to collect fractions based on the UV signal, typically triggering on the rising edge of the target peptide peak.[1]

  • Purity Analysis of Fractions: Each collected fraction is analyzed using the optimized analytical HPLC method to determine its purity.[7]

Step 4: Pooling and Lyophilization
  • Pooling: Fractions with the desired purity (e.g., >98%) are combined.

  • Lyophilization: The pooled fractions are freeze-dried to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.[6][7] It is crucial to perform this step promptly as peptides can degrade in solution.[7]

Quantitative Data Summary

ParameterAnalytical ScalePreparative ScaleJustification
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmSame chemistry and particle size for predictable scaling.[9]
Flow Rate 1.0 mL/min21.2 mL/minMaintains linear velocity for consistent separation.[8]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterIdentical mobile phases are crucial for method transfer.[9]
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNConsistent mobile phase ensures predictable elution.[9]
Sample Load ~20 µg20-50 mgScaled for purification while maintaining resolution.
Detection UV @ 220 nmUV @ 220 nmPeptide bond absorbance for detection.

Final Characterization

The identity and purity of the final lyophilized H-Pro-His-Phe-OH should be confirmed using a combination of analytical HPLC and mass spectrometry.[11][12] This provides orthogonal data to validate the success of the purification process.

Conclusion

The protocol outlined in this application note provides a systematic and scientifically grounded approach to the purification of synthetic H-Pro-His-Phe-OH using preparative HPLC. By adhering to the principles of meticulous analytical method development and linear scale-up, researchers can confidently achieve high purity and yield of their target peptide, ensuring its suitability for subsequent research and development activities.

References

  • General approach for the development of preparative peptide separ
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc.
  • Peptide Purific
  • Peptide Purification Scale-Up with HPLC. (n.d.). KNAUER.
  • Synthetic Peptide Analysis. (n.d.).
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology, 2821, 83-89.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.).
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.).
  • Peptide Isolation – Method Development Considerations. (n.d.).
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Frederick, J. (2016).
  • HPLC of Peptides and Proteins. (n.d.).
  • Method Development for Peptide Purification – How to Cre
  • Aubin, A. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method.
  • Aspects of industrial purification of peptides using large-scale chrom
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Aggregation of H-Pro-His-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the tripeptide H-Pro-His-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting aggregation issues with this specific peptide. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Understanding the Molecule: The Root of Aggregation

The aggregation behavior of H-Pro-His-Phe-OH is dictated by the unique properties of its constituent amino acids and their interplay.

  • Proline (Pro): This residue introduces a rigid kink in the peptide backbone. This structural constraint can disrupt the formation of organized secondary structures like β-sheets, which are common precursors to aggregation.[1]

  • Histidine (His): The imidazole side chain of histidine is the peptide's "pH sensor." With a pKa of approximately 6.0, it is positively charged at acidic pH (<6) and neutral at physiological or basic pH (>6).[1] This charge-switching capability is the most critical factor you can manipulate to control solubility.

  • Phenylalanine (Phe): As a highly hydrophobic and aromatic amino acid, phenylalanine is the primary driver of aggregation.[2] Its nonpolar side chain promotes intermolecular hydrophobic interactions, while the aromatic ring can engage in π-π stacking, both of which lead to self-association and precipitation.[3][4]

The combination of a strong hydrophobic driver (Phe) and a pH-switchable charge (His) makes H-Pro-His-Phe-OH particularly sensitive to its solution environment. Aggregation is not a failure of the peptide itself, but a predictable consequence of its properties under suboptimal conditions.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My lyophilized H-Pro-His-Phe-OH powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS at pH 7.4). What should I do?

Root Cause Analysis: This is the most common issue and is highly predictable. The peptide has its lowest solubility at its isoelectric point (pI) , the pH at which its net charge is zero.[5][6] For H-Pro-His-Phe-OH, the pI is calculated to be approximately 7.5 . Attempting to dissolve it directly in a buffer near this pH will likely fail due to minimal electrostatic repulsion and dominant hydrophobic forces.

Recommended Protocol: pH-Adjusted Solubilization

This protocol leverages the pH-sensitive nature of the Histidine residue to achieve complete dissolution.

  • Pre-Experiment Check: Before opening the vial, centrifuge it briefly to ensure all lyophilized powder is at the bottom.[7]

  • Choose Your Path (Acidic Recommended):

    • Acidic Route (Preferred): Add a minimal volume of a sterile, dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) to the vial to wet the peptide powder. The goal is to create a solution with a pH well below 6.0. This protonates the histidine side chain, giving the peptide a net positive charge and forcing the molecules apart through electrostatic repulsion.[8][9]

    • Basic Route: Alternatively, add a minimal volume of a dilute basic solution (e.g., 10% ammonium hydroxide). This will ensure the C-terminus is deprotonated while the N-terminus is neutral, resulting in a net negative charge.

  • Gentle Agitation: Gently vortex or sonicate the vial for a few moments until the peptide is fully dissolved in the initial acidic/basic solvent. You should have a clear solution.

  • Slow Titration: While gently stirring, add your desired aqueous buffer dropwise to the dissolved peptide concentrate. This slow addition is crucial to prevent the peptide from crashing out as the pH equilibrates.[7]

  • Final pH Verification: After reaching the final desired volume, measure the pH of the stock solution. If necessary, adjust it to be at least 1.5-2 pH units away from the pI of ~7.5.

Question 2: My peptide dissolved initially, but precipitated after I added my buffer or during storage. Why?

Root Cause Analysis: This "crashing out" phenomenon typically occurs for two reasons:

  • Final pH Drift: The buffering capacity was insufficient, and the final solution pH drifted back towards the isoelectric point.

  • Supersaturation: The peptide concentration exceeds its maximum solubility for the final solution conditions (pH, temperature, ionic strength). Peptide aggregation is a concentration-dependent process.[3]

Recommended Protocol: Stabilization and Optimization
  • Confirm and Buffer pH: Re-measure the pH of your final solution. Ensure it is strongly buffered at a pH far from 7.5 (e.g., pH 5.5 or pH 9.0).

  • Reduce Concentration: The simplest solution is often to work with a more dilute stock solution. Prepare a new stock at 50% of the original concentration and observe its stability.

  • Incorporate Excipients: If high concentrations are necessary, consider adding stabilizing excipients to your buffer before adding the peptide.

    • Arginine: 0.1 to 0.5 M L-Arginine is a well-known aggregation suppressor that can shield hydrophobic patches.

    • Glycerol/Sucrose: Adding 5-10% glycerol or sucrose can increase solvent viscosity and act as a stabilizing osmolyte, disfavoring aggregation.[10]

  • Temperature Control: Store the final solution at 4°C. For long-term storage, aliquot the stock solution into single-use volumes and freeze at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Question 3: I'm observing a slow increase in turbidity or the formation of a gel over time. How can I monitor and prevent this?

Root Cause Analysis: This indicates the formation of larger, often irreversible, aggregates. This can range from amorphous particles to highly structured amyloid-like fibrils, driven by the hydrophobic Phenylalanine residue.[3][11] This is a kinetic process that can be slowed but may not be entirely preventable under certain conditions.

Recommended Protocol: Analytical Monitoring and Control
  • Characterize the Aggregates: Understanding the nature of the aggregates is key.

    • Dynamic Light Scattering (DLS): A quick method to detect the presence of larger particles and measure their size distribution. An increase in the average hydrodynamic radius over time confirms aggregation.

    • Size-Exclusion Chromatography (SEC-HPLC): This technique can separate and quantify the monomeric peptide from soluble oligomers and larger aggregates.

    • Thioflavin T (ThT) Fluorescence Assay: If amyloid-like fibril formation is suspected, a ThT assay will show a characteristic increase in fluorescence upon binding to β-sheet structures.

  • Optimize Storage Conditions:

    • Filtration: Before storage, filter the peptide stock solution through a sterile 0.22 µm filter to remove any pre-existing nucleation seeds.

    • Aliquot and Freeze: As mentioned, aliquoting is critical. This minimizes handling of the main stock and prevents repeated temperature cycling which can accelerate aggregation.

Data Summary & Key Parameters

Table 1: Physicochemical Properties of H-Pro-His-Phe-OH
PropertyValueRationale & Impact
Sequence H-Pro-His-Phe-OHTripeptide with N- and C-terminal charges.
Molecular Weight ~416.45 g/mol Standard for calculations.
Key Residues Pro (Kink), His (pH-switch), Phe (Hydrophobic)Combination dictates aggregation propensity.
Calculated pI ~7.5CRITICAL: pH of minimum solubility and maximum aggregation.[5]
Charge at pH < 6.0 Net PositiveHistidine is protonated (+); promotes solubility.
Charge at pH > 7.5 Net NegativeN-terminus is neutral, C-terminus is negative (-); promotes solubility.
Table 2: Summary of Solubilization Strategies
ProblemStrategyRationaleKey Considerations
Failure to Dissolve pH AdjustmentMove pH away from the pI (~7.5) to induce electrostatic repulsion.Acidic route (pH < 6) is generally preferred.
"Crashing Out" Reduce Concentration & Add ExcipientsAggregation is concentration-dependent. Excipients can shield hydrophobic regions.Test different concentrations. Arginine is a common suppressor.
Long-Term Instability Analytical Monitoring & Optimized StorageQuantify aggregation over time and slow kinetics with proper storage.Store cold, aliquot into single-use volumes to avoid freeze-thaw.

Visualized Workflows and Concepts

Diagram 1: pH-Dependent Charge State of H-Pro-His-Phe-OH

cluster_low_ph Low pH (< 3) cluster_mid_ph Mid pH (~5) cluster_pi Isoelectric Point (~7.5) cluster_high_ph High pH (> 10) low_ph H-Pro-His(+)-Phe-OH N-term (+), His (+), C-term (0) Net Charge: +2 High Solubility mid_ph H-Pro-His(+)-Phe-O(-) N-term (+), His (+), C-term (-) Net Charge: +1 Good Solubility low_ph->mid_ph Increase pH pi H-Pro-His(0)-Phe-O(-) N-term (+), His (0), C-term (-) Net Charge: 0 MINIMUM SOLUBILITY MAXIMUM AGGREGATION mid_ph->pi Increase pH high_ph (0)Pro-His(0)-Phe-O(-) N-term (0), His (0), C-term (-) Net Charge: -1 High Solubility pi->high_ph Increase pH

Caption: The net charge of H-Pro-His-Phe-OH is highly dependent on solution pH.

Diagram 2: Troubleshooting Workflow for Peptide Dissolution

cluster_troubleshoot Troubleshooting Path start Start: Lyophilized H-Pro-His-Phe-OH dissolve_check Attempt to dissolve in aqueous buffer (pH ~7.4) start->dissolve_check success Success: Clear Solution dissolve_check->success Yes fail Failure: Insoluble / Precipitate dissolve_check->fail No ph_adjust 1. Use minimal dilute acid (e.g., 0.1% TFA) to dissolve peptide fail->ph_adjust add_buffer 2. Slowly add aqueous buffer to peptide concentrate ph_adjust->add_buffer final_check 3. Verify final pH is far from pI (~7.5) add_buffer->final_check stable Stable Solution: Proceed with experiment final_check->stable Yes unstable Precipitates again final_check->unstable No reduce_c Reduce concentration and/or add excipients (e.g., Arginine) unstable->reduce_c Retry reduce_c->ph_adjust Retry

Caption: A decision tree for systematically resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular forces driving the aggregation of H-Pro-His-Phe-OH? A1: The primary driver is the strong hydrophobic character of the Phenylalanine (Phe) residue, which causes peptide molecules to self-associate to minimize contact with water.[4][12] This is most pronounced when the peptide is near its isoelectric point (pI ≈ 7.5), as the lack of net electrical charge reduces repulsive forces that would otherwise keep the molecules in solution.[10]

Q2: Can I use organic solvents like DMSO to dissolve the peptide? A2: Yes. For very high concentrations or extremely stubborn samples, dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first is a valid strategy.[7][8] Once dissolved, you must slowly add your aqueous buffer to this solution dropwise while stirring. A final DMSO concentration of <1% is generally well-tolerated in biological assays.[13]

Q3: Why is Histidine so important for this peptide's behavior? A3: Histidine acts as a "solubility switch" that is controlled by pH. Its side chain has a pKa of ~6.0.[14] Below this pH, it becomes protonated and positively charged. This introduces a strong positive charge into the peptide, leading to electrostatic repulsion between molecules and a dramatic increase in solubility.[15][16] This property is the key to rationally designing your solubilization and storage buffers.

Q4: How should I store my peptide stock solution for maximum stability? A4: For short-term storage (1-2 weeks), store at 4°C in a tightly sealed vial. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and minimizes the time the peptide spends in a liquid state where aggregation can occur. Ensure the storage buffer pH is far from the pI (~7.5).

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Structure-dependent solubility of the tripeptides.
  • Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors.
  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Bachem.
  • Technical Support Center: Synthetic Tripeptide Solubility. BenchChem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Royal Society Publishing.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.
  • Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.
  • Peptide Solubility Guidelines. SB-PEPTIDE.
  • How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem.
  • Aggreg
  • pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1. Biophysical Journal.
  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules.
  • Preventing Protein Aggreg
  • Troubleshooting His-Pro-Phe-His-Leu-D-Leu-Val-Tyr peptide aggreg
  • Constructing bioactive peptides with pH-dependent activities. Journal of Biological Engineering.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Constructing bioactive peptides with pH-dependent activities.
  • Isoelectric Point of Amino Acids: Calculation and Applications.
  • Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides.
  • Isoelectric Points of Amino Acids (and How To Calcul
  • Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry.
  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
  • Amino acid. Wikipedia.
  • Isoelectric point. Wikipedia.
  • The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetr
  • Isoelectric focusing (article). Khan Academy.
  • Define amino acid and isoelectric pH.
  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
  • Amino Acid Physical Properties. Thermo Fisher Scientific.
  • Self-assembly and structural characterization of Hyp-Phe-Phe.
  • EFFECTS OF HIS-PHE-ARG-TRP-PRO-GLY-PRO PEPTIDE ON FREE-RADICAL OXIDATION PROCESSES IN CONDITIONS OF CHRONIC RESTRAINT STRESS. CyberLeninka.
  • Special cases: Histidine, proline, glycine, cysteine. Khan Academy.
  • TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. MDPI.
  • Phe-His | C15H18N4O3. PubChem.

Sources

Optimizing cleavage conditions for Pro-His-Phe synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pro-His-Phe (PHF) Cleavage Optimization

Role: Senior Application Scientist Status: Active Ticket ID: PHF-OPT-001

Introduction: The "Deceptive Simplicity" of Pro-His-Phe

Welcome to the technical support center. You are likely here because your synthesis of Pro-His-Phe (P-H-F) —a seemingly simple tripeptide—has resulted in low yields, unexpected mass peaks, or a product that refuses to precipitate.

While short, the P-H-F sequence presents a "perfect storm" of SPPS challenges:

  • N-Terminal Proline: A primary driver of Diketopiperazine (DKP) formation, which can sever your peptide from the resin before you even attempt cleavage.

  • Histidine (Trt): Requires specific scavenging to prevent the bulky trityl group from re-attaching to the imidazole ring.

  • Solubility: Short Pro/His sequences are often hygroscopic and "oil out" in ether, making standard isolation protocols fail.

This guide prioritizes causality over rote steps. We will troubleshoot the cleavage conditions and the preceding synthesis steps that dictate cleavage success.

Module 1: The "Missing Peptide" (Diketopiperazine Formation)

User Complaint: "I cleaved the resin, but Mass Spec shows only Phenylalanine or very low yield of the tripeptide."

Root Cause Analysis: The issue likely occurred before cleavage. Proline at the N-terminus (with a free amine) is spatially predisposed to attack the carbonyl carbon of the preceding amino acid (Histidine). This intramolecular cyclization forms a Diketopiperazine (DKP) ring—specifically cyclo(Pro-His)—and cleaves the peptide from the resin prematurely. The DKP is washed away during synthesis steps, leaving only Phenylalanine on the resin.

The Fix: If you are using Wang Resin (forming a C-terminal acid), you are at high risk.

  • Protocol Adjustment: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the 2-CTC linker physically prevents the Proline nitrogen from attacking the ester linkage.

  • Alternative: If you must use Wang resin, ensure the final Fmoc-Pro-OH deprotection is performed immediately before the final cleavage, or use "trityl-linker" strategies.

Module 2: Cleavage Cocktail Optimization

User Complaint: "I see the product mass, but also a mass of [M + 242]."

Root Cause Analysis: This indicates incomplete scavenging of the Trityl (Trt) group from the Histidine. The Trityl cation (


) is stable and bulky. Upon cleavage with TFA, if it is not immediately trapped by a scavenger, it will re-alkylate the Histidine imidazole ring (or Phenylalanine ring), permanently modifying your peptide.

The Solution: Optimized Cocktail for His(Trt) Standard cocktails (like Reagent K) are often overkill or contain foul-smelling thiols (EDT) unnecessary for this sequence (no Met/Cys). We recommend Cocktail B (Modified) .

Table 1: Cleavage Cocktail Performance
ComponentStandard Cocktail (95% TFA)Recommended: Cocktail B Function in P-H-F Context
TFA 95%95% Cleaves resin linker & removes protecting groups.
Water 2.5%2.5% Hydrolyzes the ester/amide bond; essential for reaction completion.
TIPS 0%2.5% Critical. Triisopropylsilane is the specific scavenger for Trityl cations.
EDT 2.5% (Optional)0% Not required (No Cys/Met). Avoids stench.
Protocol: The "High-Flow" Cleavage
  • Wash: Wash resin 3x with DCM to remove DMF (DMF prevents precipitation later).

  • Cocktail Prep: Premix TFA/TIPS/H2O (95:2.5:2.5 v/v). Do not add reagents sequentially to the resin.

  • Incubation: Add cocktail to resin. Shake gently for 2 hours at room temperature.

    • Note: The solution may turn yellow/red.[1] This is the Trityl cation chromophore and is normal.

  • Filtration: Filter the resin and wash 1x with neat TFA. Combine filtrates.

Module 3: Isolation (Handling "Oiling Out")

User Complaint: "I added cold ether, but instead of a white powder, I got a sticky yellow oil/gum."

Root Cause Analysis: Tripeptides containing Proline and Histidine are highly polar and often hygroscopic. They do not form stable crystal lattices in ether/TFA mixtures easily. This "oiling out" traps impurities (scavengers) and makes handling impossible.

The Fix: Evaporation & Lyophilization Strategy

Do NOT force the ether precipitation if it oils out. You will lose product.

Step-by-Step Rescue Protocol:

  • Evaporation: Use a rotary evaporator (set to < 40°C) or a nitrogen stream to remove 95%+ of the TFA . The residue should be a thick oil.

    • Why: Ether cannot precipitate peptide effectively if too much TFA acts as a solvent.

  • The "Hexane Trick" (Optional): Add a small amount of cold Hexane/Ether (1:1) to the oil.[2][3] Sonicate. If it solidifies, filter.[4] If it remains oily, proceed to Step 3.

  • Aqueous Rescue (Recommended):

    • Dissolve the oily residue in 20% Acetic Acid (aq) or Water/Acetonitrile (90:10) .

    • Freeze the solution with liquid nitrogen.

    • Lyophilize directly.

    • Result: You will obtain a fluffy white powder (acetate salt). This bypasses the ether precipitation headache entirely.

Module 4: Troubleshooting Logic Flow

The following diagram illustrates the decision matrix for diagnosing P-H-F synthesis and cleavage failures.

PHF_Troubleshooting Start Start: Cleavage & Analysis Obs1 Observation: Mass Spec shows only Phenylalanine (or low yield) Start->Obs1 Obs2 Observation: Mass Spec shows Product + 242 Da Start->Obs2 Obs3 Observation: Product is Sticky Oil in Ether Start->Obs3 DKP_Check Root Cause: DKP Formation (Proline attacked His-Phe bond) Obs1->DKP_Check Scav_Check Root Cause: Incomplete Trityl Scavenging (Re-alkylation of His) Obs2->Scav_Check Iso_Check Root Cause: Peptide is Hygroscopic (Pro/His polarity) Obs3->Iso_Check Sol_DKP Solution: Switch to 2-CTC Resin or Shorten Deprotection Time DKP_Check->Sol_DKP Sol_TIPS Solution: Use TFA/TIPS/H2O (95:2.5:2.5) Increase TIPS ratio Scav_Check->Sol_TIPS Sol_Lyo Solution: Evaporate TFA -> Dissolve in H2O/HOAc -> Lyophilize directly Iso_Check->Sol_Lyo

Caption: Diagnostic logic flow for Pro-His-Phe synthesis. Blue nodes indicate decision points; Red indicates root causes; Green indicates validated protocols.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanedithiol (EDT) in my cleavage cocktail? A: You can, but it is chemically unnecessary for P-H-F. EDT is primarily used to prevent oxidation of Methionine or to scavenge t-butyl cations from protecting groups like Boc. Since P-H-F lacks Met/Cys, and TIPS is superior for scavenging Trityl groups, EDT only adds a foul odor without technical benefit [1].

Q: Why is my resin turning bright red during cleavage? A: Do not panic. The removal of the Trityl (Trt) group from Histidine generates a triphenylmethyl cation, which is a stable carbocation with a deep yellow/red color.[1] This confirms that deprotection is occurring. The color should fade or wash away during filtration [2].

Q: I suspect DKP formation. How do I confirm it? A: Analyze your waste stream from the final Fmoc deprotection step (of the Proline) or the wash steps immediately following it. If you find a mass corresponding to cyclo(Pro-His) in the waste, your peptide cleaved itself before you even added the TFA cocktail [3].

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Thermo Fisher Scientific. (2020). "Introduction to Cleavage Techniques." Peptide Synthesis Technical Guide.

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

  • BenchChem. (2025).[8][9] "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." Technical Support Center.

Sources

Validation & Comparative

Atomic-Resolution Characterization of H-Pro-His-Phe-OH: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive NMR spectroscopy characterization of the bioactive tripeptide H-Pro-His-Phe-OH , a known Angiotensin-Converting Enzyme (ACE) inhibitor. It compares this "gold standard" structural analysis against alternative methods like HPLC-MS and X-ray crystallography, demonstrating why NMR is indispensable for understanding the solution-state dynamics critical for drug design.

Executive Summary

In the development of peptide-based therapeutics, knowing the sequence is only half the battle. H-Pro-His-Phe-OH , a tripeptide with potent ACE-inhibitory activity, presents unique structural challenges—specifically the pH-dependent tautomerism of Histidine and the flexible N-terminal Proline—that cannot be resolved by Mass Spectrometry alone.

This guide provides a rigorous, step-by-step protocol for the NMR characterization of H-Pro-His-Phe-OH. It contrasts this approach with alternative techniques, establishing high-field solution NMR as the only method capable of validating the active pharmacophore conformation in solution.

Part 1: Comparative Analysis (The "Why")

Before detailing the how, we must establish why NMR is the superior tool for this specific molecule compared to industry-standard alternatives.

Comparison of Characterization Methodologies
FeatureHigh-Field NMR (600+ MHz) HPLC-MS/MS X-Ray Crystallography
Primary Output Atomic connectivity, 3D solution structure, dynamics.Molecular mass (

), sequence confirmation.
Static 3D crystal structure.
Stereochemistry Resolves L- vs D-amino acids and diastereomers.Cannot distinguish stereoisomers without chiral columns.Resolves stereochemistry (if crystals form).
Dynamic States Excellent. Detects His tautomers and ring flips.Poor. Snapshots of gas-phase ions only.None. Frozen static state.
Sample State Solution (physiological mimic).Gas phase (denatured).Solid crystal (lattice artifacts).
Critical Win Determines Histidine Tautomerism (

vs

).
Blind to tautomeric state.Fixed in a single state by packing forces.
The Scientific Case for NMR

For H-Pro-His-Phe-OH , Mass Spectrometry (MS) will confirm the mass (MW ~426.47 Da) and the fragmentation pattern (


 and 

ions). However, MS cannot tell you:
  • The Histidine Charge State: Whether the imidazole ring is neutral or protonated at physiological pH, which dictates binding to the Zinc active site of ACE.

  • The Ring Stacking: Whether the Phenylalanine and Histidine aromatic rings interact via

    
     stacking in solution, a feature often correlated with inhibitory potency.
    

Part 2: Structural Features of H-Pro-His-Phe-OH

Understanding the molecule is the first step in designing the experiment.

  • Residue 1: Proline (Pro, P)

    • Position: N-Terminal.

    • Key Feature: Secondary amine. At neutral pH, the pyrrolidine ring nitrogen is protonated (

      
      ).
      
    • NMR Target: Ring puckering dynamics (

      
       shifts).
      
  • Residue 2: Histidine (His, H)

    • Position: Central.

    • Key Feature: Imidazole side chain (

      
      ).
      
    • NMR Target: Tautomeric equilibrium. The chemical shifts of

      
       and 
      
      
      
      are sensitive reporters of protonation state.
  • Residue 3: Phenylalanine (Phe, F)

    • Position: C-Terminal.

    • Key Feature: Aromatic ring.[1][2]

    • NMR Target: Ring current effects. If the Phe ring stacks with His, it will cause significant upfield shifting of the His protons.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent:

    
     (for amide proton detection) or 
    
    
    
    (for clear aliphatic assignment).
  • Buffer:

    
     Phosphate buffer (to stabilize pH).
    
  • pH Titration (Critical): Prepare samples at pH 4.0, 6.0, and 8.0 . This allows you to track the Histidine titration and determine the

    
     specific to this peptide.
    
  • Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at

    
    .
    
Acquisition Workflow

The following sequence of experiments is required for full assignment.

Step A: 1D Proton (

) NMR
  • Objective: Quality control and identification of amide/aromatic regions.

  • Expectation:

    • Amide Region (8.0 - 9.0 ppm): Doublet for Phe-NH, Doublet for His-NH. (Note: Pro N-term has exchangeable protons, likely broad or invisible at pH 7).

    • Aromatic Region (7.0 - 8.6 ppm): His (

      
      ) and Phe (multiplet).
      
    • Aliphatic Region (1.5 - 4.8 ppm):

      
      -protons and side chains.
      
Step B: 2D Homonuclear Experiments
  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies spin systems (Which protons belong to which amino acid?).

    • Logic: Trace the

      
       connectivity.
      
  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: Confirms complete side-chain spin systems.

    • Logic: Connects the amide proton to the entire side chain (e.g., His

      
       to His 
      
      
      
      ).
  • NOESY / ROESY (Nuclear Overhauser Effect):

    • Purpose:Through-space interactions (< 5 Å).

    • Critical for Pro-His-Phe: Look for cross-peaks between the Phe aromatic ring and the Proline ring. This proves "back-folding" or compact structure.

Step C: 2D Heteronuclear Experiments (

)
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons to their attached carbons. Resolves overlapping aliphatic signals (especially Pro

      
       vs His 
      
      
      
      ).
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Connects residues across the peptide bond.

    • Key Check: Correlation between Pro

      
       and His 
      
      
      
      .

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of resonance assignment for H-Pro-His-Phe-OH.

NMR_Workflow cluster_logic Critical Decision Point: Histidine Sample Sample: H-Pro-His-Phe-OH (pH 6.0, 10% D2O) OneD 1D 1H Spectrum (Identify Amide/Aromatic Regions) Sample->OneD COSY 2D COSY (Identify 3 Spin Systems: Pro, His, Phe) OneD->COSY Define Spin Systems HisCheck Check His H-epsilon1 Shift OneD->HisCheck TOCSY 2D TOCSY (Confirm Side Chain Connectivity) COSY->TOCSY Verify Side Chains NOESY 2D NOESY/ROESY (Determine Sequential Order & 3D Folding) TOCSY->NOESY Sequence Specifics HSQC 1H-13C HSQC (Resolve Overlaps) TOCSY->HSQC Assign Carbons Structure Final Structural Model (Conformation & Tautomers) NOESY->Structure Distance Constraints HSQC->Structure ResultA > 8.0 ppm: Protonated (Acidic) HisCheck->ResultA ResultB < 7.7 ppm: Neutral (Basic) HisCheck->ResultB

Caption: Logical workflow for the NMR assignment of H-Pro-His-Phe-OH, highlighting the critical check for Histidine tautomeric state.

Part 5: Expected Data & Interpretation

Chemical Shift Table (Simulated for pH 6.0)

Values are approximate relative to DSS.

ResidueAtom

Shift (ppm)

Shift (ppm)
Multiplicity
Pro-1

4.3561.5dd

2.35, 1.9530.5m

3.4047.0t
His-2

8.30-d

4.6554.0m

3.15, 3.0528.0m

7.10118.0s

8.10136.0s
Phe-3

8.15-d

4.5556.0m

7.20 - 7.40129.0m
The Histidine Tautomerism Logic

The chemical shift of the


 carbon in Histidine is the most reliable indicator of tautomeric state.
  • 
     ppm:  Indicates the protonated form (
    
    
    
    ).
  • 
     ppm:  Indicates the neutral form (
    
    
    
    ).
  • Protocol: Plot the chemical shift of

    
     vs pH. The inflection point gives the 
    
    
    
    of the peptide-bound Histidine.

References

  • ACE Inhibitory Peptides from Food Sources

    • Title: Novel angiotensin I-converting enzyme inhibitory peptides derived from soya milk.[3]

    • Source: Food Chemistry, 136(2), 612-616.[3]

    • Link:

  • Peptide NMR Methodology

    • Title: NMR Spectroscopy of Amino Acids, Peptides, and Proteins.[4][5]

    • Source: Wiley Encyclopedia of Chemical Biology.
    • Context: Standard protocols for COSY/TOCSY assignment of tripeptides.
  • Proline Cis/Trans Isomerization

    • Title: Proline cis/trans Isomerization in Intrinsically Disordered Proteins.
    • Source: Frontiers in Bioscience.
    • Link:

  • Title: Determination of Histidine pKa Values and Tautomeric States in Proteins by NMR.

Sources

Definitive Sequencing of H-Pro-His-Phe-OH: A Comparative MS/MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the sequence of short peptides like H-Pro-His-Phe-OH (PHF) presents a unique analytical paradox: while structurally simple, they are often more difficult to sequence definitively than larger proteins using standard proteomics workflows.

The primary challenge lies in the "Low-Mass Cutoff" limitation inherent to standard Collision-Induced Dissociation (CID) in ion traps. For a tripeptide with a precursor mass of ~


, critical diagnostic ions (immonium ions and low-mass sequence tags) often fall below the detection threshold of traditional ion traps.

This guide objectively compares CID (Trap-type) versus HCD (Beam-type) fragmentation, demonstrating why HCD is the superior modality for this specific analyte. We provide a self-validating protocol to ensure 100% sequence confidence.

Part 1: Theoretical Framework & Molecular Properties

Before fragmentation, we must establish the exact theoretical targets. The presence of Proline at the N-terminus and Histidine in the center dictates specific charge localization behaviors.

Physicochemical Properties[1][2]
  • Sequence: H-Pro-His-Phe-OH

  • Formula:

    
    
    
  • Monoisotopic Neutral Mass: 399.1907 Da[1][2]

  • Precursor Ion

    
    : 400.1980 Da 
    
The Fragmentation Logic

In a tripeptide, we expect a limited series of backbone cleavages (


 and 

ions). However, for confirmation, we rely heavily on Immonium Ions —internal fragments representing the specific amino acid side chains.[1]
ResidueResidue MassImmonium Ion (

)
Diagnostic Value
Pro (P) 97.0570.06 High (Confirm N-term)
His (H) 137.06110.07 High (Confirm Center)
Phe (F) 147.07120.08 High (Confirm C-term)

Critical Insight: In H-Pro-His-Phe-OH, the


 ion (Phe) appears at 

166.08. The

ion (Pro-His) appears at

235.12.[2]

Part 2: Comparative Methodology (CID vs. HCD)

This comparison highlights why standard "Data-Dependent Acquisition" (DDA) methods often fail for tripeptides if the wrong fragmentation energy or mode is selected.

The "Trap" Trap: Collision Induced Dissociation (CID)

In Linear Ion Traps (LIT), precursor ions are isolated and resonated to fragment.

  • Mechanism: Resonant excitation.[2]

  • The Limitation (The 1/3 Rule): To maintain a stable trajectory for the precursor ion (

    
     400), the trap cannot simultaneously store ions smaller than ~1/3 of the precursor mass.
    
  • Result for PHF: The cutoff is approximately

    
     110–135.[2]
    
    • LOST: Pro Immonium (70), His Immonium (110), Phe Immonium (120).[1]

    • RISK: You see only the

      
       (166) and 
      
      
      
      (235) ions.[2] This confirms a mass split, but does not definitively prove the amino acid composition (isomeric Leu/Ile/Hyp variants could mimic mass splits).[1]
The Solution: Higher-energy C-trap Dissociation (HCD)

In Orbitrap or Q-TOF systems, fragmentation occurs in a collision cell (multipole) before the analyzer.

  • Mechanism: Beam-type collisional activation.[2]

  • The Advantage: There is no low-mass cutoff .[2] The ions are fragmented and then effectively "cooled" and sent to the analyzer.[2]

  • Result for PHF: You obtain the full spectrum from

    
     50 to 400.[2]
    
    • DETECTED: All immonium ions (70, 110, 120) + all backbone fragments.[1]

Comparative Data Table
FeatureCID (Ion Trap)HCD (Orbitrap/Q-TOF)
Low Mass Cutoff Yes (~

130 for this peptide)
None
Immonium Ion Visibility Poor/None (Misses 70, 110, 120)Excellent (Sees 70, 110, 120)
Sequence Coverage Partial (

)
Full (

)
Confidence Level Medium (Ambiguous composition)High (Definitive composition)

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and fragmentation pathways required to confirm the sequence.

G Sample Sample: H-Pro-His-Phe-OH LC LC Separation (HSS T3 Column) Sample->LC MS1 MS1 Precursor Selection [M+H]+ = 400.1980 LC->MS1 Decision Fragmentation Mode? MS1->Decision CID CID (Ion Trap) Decision->CID Standard DDA HCD HCD (Beam-Type) Decision->HCD Recommended CID_Result Result: Cutoff @ m/z ~130 Missing Immonium Ions Ambiguous ID CID->CID_Result HCD_Result Result: Full Range (m/z 50-400) Visible: 70, 110, 120, 166, 235 Definitive ID HCD->HCD_Result

Caption: Workflow comparison showing the critical loss of data in CID mode due to the "1/3 Rule" low-mass cutoff, versus the complete spectral capture in HCD mode.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this specific LC-MS/MS workflow.

Chromatographic Setup (Crucial for Small Peptides)

Standard C18 columns often fail to retain hydrophilic tripeptides like Pro-His-Phe, causing them to elute in the void volume (salt front), leading to ion suppression.[1]

  • Column: HSS T3 (High Strength Silica) or C18 Aq (Polar-endcapped).[2]

    • Why: These phases retain polar small molecules better than standard C18.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 30% B over 5 minutes. (Keep organic low; the peptide is small).

Mass Spectrometry Parameters (HCD Focused)
  • Instrument: Q-Exactive, Orbitrap Fusion, or Q-TOF.[1]

  • Ionization: ESI Positive Mode.

  • Isolation Window: 1.0 - 2.0 Th (Narrow window prevents co-isolation of background).[2]

  • Fragmentation Energy (NCE): Stepwise NCE of 25, 30, 35 .[1]

    • Why: Small peptides are robust.[2] Stepped energy ensures you get both the fragile

      
      -ions and the tough immonium ions in one spectrum.
      
Data Analysis: The "Checklist"

A positive ID requires the presence of at least 3 of the following ions in the HCD spectrum:

  • [M+H]+ Precursor: 400.1980 (Mass Error < 5 ppm).

  • Immonium Pro: 70.0651.[2]

  • Immonium His: 110.0713.

  • Immonium Phe: 120.0808.[2][4]

  • y1 Ion (Phe): 166.0863.[2]

  • b2 Ion (Pro-His): 235.1190.[2]

Part 5: Structural Confirmation Diagram

The following diagram maps the specific bond cleavages to the observed masses, serving as a visual key for spectral annotation.

Struct cluster_peptide H-Pro-His-Phe-OH Fragmentation Map Pro Pro (97) His His (137) Pro->His b1/y2 Cut b2 b2 Ion (Pro-His) m/z 235.12 Phe Phe (147) His->Phe b2/y1 Cut His->b2 y2 y2 Ion (His-Phe) m/z 303.14 His->y2 y1 y1 Ion (Phe) m/z 166.08 Phe->y1

Caption: Fragmentation map illustrating the cleavage sites generating the critical b2 (235.12) and y1 (166.[2]08) ions.[5]

References

  • Matrix Science. (2023).[2] Mascot Help: Fragmentation Rules and Immonium Ions. Retrieved from [Link]

  • PubChem. (2023).[2] Phenylalanyl-Histidine (Phe-His) Dipeptide Structure and Data. National Library of Medicine.[2] Retrieved from [Link]

  • Olsen, J. V., et al. (2007).[1][2] Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712.[1] Retrieved from [Link]

  • Broad Institute. (2023).[2] Fundamentals of Biological Mass Spectrometry: Peptide Fragmentation. Retrieved from [Link]

Sources

Comparative Validation Guide: Elemental Analysis for H-Pro-His-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of bioactive peptides such as H-Pro-His-Phe-OH (a potent Angiotensin-Converting Enzyme [ACE] inhibitor pharmacophore), researchers often rely heavily on High-Resolution Mass Spectrometry (HRMS) and HPLC. While these tools are indispensable for sequence confirmation and chromatographic purity, they fail to detect non-chromophoric impurities—specifically moisture and counter-ions (acetates, trifluoroacetates).

This guide argues that Elemental Analysis (EA) is not an obsolete technique but the primary method for determining Net Peptide Content (NPC) . For H-Pro-His-Phe-OH, a sequence prone to hygroscopicity due to the Histidine imidazole and Proline residues, EA provides the only "mass balance" validation that correlates lyophilized weight to active pharmaceutical ingredient (API) content.

Theoretical Framework: The Molecule[1]

To validate experimental data, we must first establish the theoretical baseline for the zwitterionic form of the peptide.

  • Sequence: Proline - Histidine - Phenylalanine[1]

  • Formula:

    
    
    
  • Molecular Weight: 399.45 g/mol

Structural Challenges in Analysis[3]
  • Histidine (His): The imidazole side chain is a "proton sponge," often trapping counter-ions (TFA/Acetate) during purification.

  • Proline (Pro): Induces conformational cis/trans isomerism that can split HPLC peaks, complicating purity integration, but does not affect EA.

  • Hygroscopicity: The lyophilized powder is rarely 100% peptide. It forms stable hydrates (e.g.,

    
    ), significantly skewing CHN values.
    

Comparative Analysis: EA vs. HRMS vs. HPLC

The following table contrasts the utility of Elemental Analysis against standard alternatives. Note that EA is the only method that effectively quantifies "invisible" mass.

FeatureElemental Analysis (CHN) HRMS (Orbitrap/Q-TOF) RP-HPLC (UV 214nm)
Primary Output % Composition (Weight/Weight)Exact Mass (

) & Sequence
Chromatographic Purity (Area %)
Detection Basis Combustion of bulk materialIonization of gas-phase moleculesUV Absorption of peptide bonds
Blind Spots Cannot distinguish isomers (e.g., Leu vs. Ile)Cannot detect water, salts, or inorganic impurities"Invisible" salts/water; Co-eluting impurities
Critical Function Net Peptide Content (NPC) determinationIdentity ConfirmationHomogeneity Assessment
Sample Req. Destructive (~2–5 mg)Non-destructive (<1 µg)Non-destructive (<10 µg)

Experimental Protocol: Self-Validating CHN Analysis

Objective: Obtain accurate %C, %H, %N values to calculate the salt/hydrate ratio. Equipment: Automated Elemental Analyzer (e.g., Elementar vario EL cube or similar).

Step-by-Step Methodology
  • Sample Pre-treatment (Crucial):

    • Context: H-Pro-His-Phe-OH is hygroscopic.

    • Action: Dry the sample in a vacuum desiccator over

      
       for 24 hours at room temperature. Do not heat above 40°C to avoid peptide degradation (diketopiperazine formation).
      
  • Weighing:

    • Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Validation Check: Fold the tin capsule airtight immediately to prevent moisture re-absorption from ambient air.

  • Combustion:

    • Combust at 1150°C in an oxygen-rich environment.

    • Carrier gas: Helium.

  • Calibration:

    • Use Acetanilide (

      
      ) as the standard.
      
    • System Suitability: Run a Sulfanilamide standard check. Tolerances:

      
       absolute deviation from theoretical.
      

Data Interpretation & Case Study

This section demonstrates how to interpret a "Failed" EA result and convert it into a "Pass" by calculating the hydration state.

Theoretical Values (Anhydrous Free Base)

Formula:



  • %C: 60.14%

  • %H: 6.31%

  • %N: 17.53%

Experimental Case Data (The "Fail")

A researcher synthesizes H-Pro-His-Phe-OH and obtains the following raw data:

  • %C: 53.8%

  • %H: 6.1%

  • %N: 15.6%

Initial Observation: The Carbon is off by >6%, and Nitrogen is off by ~2%. A novice might reject the batch. A senior scientist calculates the Solvate Correction .

The Correction (Hypothesis: Dihydrate)

Peptides often retain water. Let's test the fit for


.
  • New MW:

    
     g/mol 
    
  • New %C:

    
    
    
  • New %N:

    
    
    

Refinement: The data is still slightly low. Let's assume a trace of Acetate (common counter-ion from HPLC).

  • Fit Model: Peptide + 2.5

    
     + 0.1 Acetate.
    

Visualization: The Validation Workflow

The following diagram illustrates the decision-making process when validating peptide APIs, highlighting where EA acts as a "Gatekeeper" for Net Peptide Content.

PeptideValidation Synthesis Solid Phase Peptide Synthesis (H-Pro-His-Phe-OH) Purification Prep HPLC Purification (TFA/Acetate Buffer) Synthesis->Purification Lyophilization Lyophilization (Powder Formation) Purification->Lyophilization HPLC Analytical HPLC (Purity > 98%) Lyophilization->HPLC Check 1 MS HRMS (ESI-TOF) (Mass Confirmation) Lyophilization->MS Check 2 EA Elemental Analysis (CHN) (Net Peptide Content) Lyophilization->EA Check 3 (Critical) Decision Data Correlation HPLC->Decision MS->Decision EA->Decision Release Batch Release (CoA Generation) Decision->Release Fits Theoretical Recalc Recalculate for Water/Salt Decision->Recalc EA Deviation Recalc->Decision Corrected Values

Caption: Integrated validation workflow demonstrating Elemental Analysis as the critical step for reconciling bulk mass balance against chromatographic purity.

References

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9966159 (Phe-His). Retrieved from [Link]

  • Elementar. Micro-elemental analysis of pharmaceutical peptides. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis.Validation of analytical methods for peptide impurities. (General reference for ICH Q2 guidelines).

Sources

A Comparative Benchmarking Guide to the Stability of H-Pro-His-Phe-OH Against Standard Tripeptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a peptide is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of the stability of the tripeptide H-Pro-His-Phe-OH against standard tripeptides, offering both theoretical insights and practical experimental protocols. By elucidating the chemical liabilities and strengths of H-Pro-His-Phe-OH, this document aims to equip researchers with the necessary knowledge to design robust formulations and predict in vivo performance.

Theoretical Stability Assessment: An Analysis of Amino Acid Contributions

The inherent stability of a peptide is largely dictated by the physicochemical properties of its constituent amino acid residues. H-Pro-His-Phe-OH is a tripeptide composed of L-Proline, L-Histidine, and L-Phenylalanine. A close examination of each residue provides a predictive framework for its stability profile.

  • Proline (Pro): The cyclic structure of proline confers significant conformational rigidity to the peptide backbone. This rigidity can protect adjacent peptide bonds from enzymatic degradation and hydrolysis.[1][2] The X-Pro bond is known to be more resistant to certain proteases.[3] However, the cis-trans isomerization of the X-Pro peptide bond can be a factor in its conformational stability and biological activity.[4]

  • Histidine (His): The imidazole side chain of histidine makes it susceptible to oxidation.[5][6][7] This can lead to the formation of 2-oxo-histidine and other degradation products, potentially altering the peptide's biological activity and leading to misinterpretation in mass spectrometry analysis.[8] The imidazole ring also plays a crucial role in the peptide's acid-base properties and can influence its solubility and aggregation propensity at different pH values.

  • Phenylalanine (Phe): As an aromatic amino acid, phenylalanine is a potential site for oxidative degradation, particularly through reactions with hydroxyl radicals.[9] However, it is generally considered more stable than tryptophan or tyrosine under oxidative stress. The degradation of phenylalanine can proceed through various pathways, ultimately leading to smaller aromatic compounds.[10][11]

In comparison, "standard" tripeptides often used for benchmarking include those with simpler, less reactive side chains, such as:

  • Gly-Gly-Gly (GGG): Composed of the simplest amino acid, glycine, GGG is highly flexible and serves as a baseline for backbone hydrolysis rates in the absence of steric hindrance or reactive side chains.

  • Ala-Ala-Ala (AAA): The methyl side chains of alanine provide a degree of conformational preference over GGG but are chemically inert, making AAA a good benchmark for assessing the impact of non-reactive, hydrophobic residues on stability.

Based on this analysis, H-Pro-His-Phe-OH is predicted to exhibit enhanced resistance to enzymatic degradation due to the N-terminal proline. However, its susceptibility to oxidation, particularly at the histidine residue, presents a potential liability compared to the more chemically inert GGG and AAA.

Experimental Design for Comparative Stability Assessment

A comprehensive evaluation of peptide stability requires a multi-faceted experimental approach. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[12][13]

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Stock Solutions of Peptides P2 Aliquot for Different Stress Conditions P1->P2 S1 Hydrolytic Stress (Acidic, Basic, Neutral pH) P2->S1 Incubate S2 Oxidative Stress (e.g., H2O2) P2->S2 Incubate S3 Thermal Stress (Elevated Temperature) P2->S3 Incubate S4 Photostability (UV/Vis Light Exposure) P2->S4 Incubate A1 RP-HPLC Analysis (Purity & Degradants) S1->A1 Analyze S2->A1 Analyze S3->A1 Analyze S4->A1 Analyze A2 LC-MS/MS (Identification of Degradants) A1->A2 Characterize Peaks D1 Calculate Degradation Rates A1->D1 D2 Identify Degradation Pathways A2->D2 D3 Comparative Stability Assessment D1->D3 D2->D3

Caption: Experimental workflow for comparative peptide stability testing.

Hydrolytic Stability Under Different pH Conditions

Hydrolysis of the peptide backbone is a primary degradation pathway.[14] This experiment assesses the stability of H-Pro-His-Phe-OH, GGG, and AAA at various pH levels.

Protocol:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each tripeptide in water.

  • Incubation: Dilute the stock solutions to 0.1 mg/mL in buffers of pH 3 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9 (0.01 M Ammonium Bicarbonate).

  • Stress Condition: Incubate the solutions at 50°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

Oxidative Stability

This protocol evaluates the susceptibility of the peptides to oxidation, a key degradation pathway for residues like histidine.[14]

Protocol:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each tripeptide in water.

  • Incubation: Dilute the stock solutions to 0.1 mg/mL in a solution of 0.3% hydrogen peroxide (H₂O₂).

  • Stress Condition: Incubate the solutions at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by RP-HPLC to quantify the parent peptide and by LC-MS/MS to identify oxidative degradation products.

Analytical Methodology: RP-HPLC for Stability Indication

A validated stability-indicating RP-HPLC method is crucial for accurately quantifying the degradation of peptides.[12][15][16][17][18]

HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-45% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Comparative Stability Data (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.

Table 1: Hydrolytic Stability (% Remaining Peptide at 48h, 50°C)

PeptidepH 3pH 7.4pH 9
H-Pro-His-Phe-OH 92%95%88%
Gly-Gly-Gly 85%90%80%
Ala-Ala-Ala 88%92%83%

Table 2: Oxidative Stability (% Remaining Peptide in 0.3% H₂O₂ at 24h, RT)

Peptide% Remaining
H-Pro-His-Phe-OH 65%
Gly-Gly-Gly >98%
Ala-Ala-Ala >98%

Discussion of Expected Results and Degradation Pathways

The illustrative data suggests that H-Pro-His-Phe-OH would exhibit greater hydrolytic stability compared to GGG and AAA, likely due to the protective effect of the N-terminal proline residue.[2] Conversely, a significant decrease in the parent peak of H-Pro-His-Phe-OH is anticipated under oxidative stress, with the primary degradation product likely being the +16 Da adduct corresponding to the oxidation of the histidine residue.[5][6][7] GGG and AAA, lacking susceptible residues, are expected to remain largely intact under these conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation P_H H-Pro-His-Phe-OH D_H1 Peptide Bond Cleavage P_H->D_H1 Acid/Base Catalysis D_H2 Smaller Peptides & Amino Acids D_H1->D_H2 P_O H-Pro-His-Phe-OH D_O1 Oxidation of Histidine P_O->D_O1 Reactive Oxygen Species D_O2 2-oxo-Histidine containing peptide D_O1->D_O2

Caption: Primary degradation pathways for H-Pro-His-Phe-OH.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of H-Pro-His-Phe-OH. The presence of a proline residue at the N-terminus is predicted to confer enhanced resistance to hydrolytic and enzymatic degradation compared to simple aliphatic tripeptides. However, the histidine residue introduces a significant susceptibility to oxidation. A thorough understanding of these stability characteristics, validated through the detailed experimental protocols provided, is paramount for the successful development of H-Pro-His-Phe-OH as a therapeutic agent. The provided methodologies and theoretical considerations will enable researchers to anticipate and mitigate potential stability issues, ultimately accelerating the path from discovery to clinical application.

References

  • The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry. Available at: [Link][7]

  • The effect of histidine oxidation on the dissociation patterns of peptide ions. PubMed. Available at: [Link][6]

  • The effect of histidine oxidation on the dissociation patterns of peptide ions. ACS Publications. Available at: [Link][5]

  • Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][19]

  • Proline-dependent structural and biological properties of peptides and proteins. Taylor & Francis Online. Available at: [Link]

  • The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. PubMed. Available at: [Link][4]

  • Oxidative studies in histidine peptide models: is the oxidative pathway influenced by the relative position of the amino acid? ResearchGate. Available at: [Link][20]

  • Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. PMC. Available at: [Link][8]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link][12]

  • Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. PubMed. Available at: [Link][3]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link][15]

  • Resistance of proline-containing peptides to ruminal degradation in vitro. PubMed. Available at: [Link][2]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link][16]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. RSC Publishing. Available at: [Link][21]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link][22]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link][13]

  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research. Available at: [Link][17]

  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online. Available at: [Link][18]

  • Tripeptides inhibit dual targets AChE and BACE-1: a computational study. PubMed Central. Available at: [Link][23]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. PNAS. Available at: [Link][24]

  • Tripeptide analysis of protein structures. PubMed. Available at: [Link][25]

  • Tripeptide analysis of protein structures. PMC. Available at: [Link][26]

  • Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy. ACS Publications. Available at: [Link][27]

  • Resistance of proline-containing peptides to ruminal degradation in vitro. PMC. Available at: [Link][28]

  • The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Available at: [Link][9]

  • Protein Forced Degradation Studies. Intertek. Available at: [Link][29]

  • phenylalanine degradation/tyrosine biosynthesis. PubChem. Available at: [Link][10]

  • H-Pro-Pro-OH peptide. GenScript. Available at: [Link][30]

  • Peptide Standards. Agilent. Available at: [Link][31]

  • H-His-Phe-OH peptide. GenScript. Available at: [Link][32]

  • 1 Structural characterizations of histidine-containing tripeptides complexed with zinc and cadmium dications using IRMPD spectro. Radboud University. Available at: [Link][33]

  • Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link][14]

  • Spectroscopy of Hydrothermal Reactions 25: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. ResearchGate. Available at: [Link][34]

  • Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. YouTube. Available at: [Link][35]

  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC. Available at: [Link][11]

  • Degradation percentage of PhOH at different pH. The reactions were... ResearchGate. Available at: [Link][36]

  • The tripeptide phenylalanine-(D) glutamate-(D) glycine modulates leukocyte infiltration and oxidative damage in rat injured spinal cord. PubMed. Available at: [Link][37]

  • Histidine-phenylalanine. Ruixibiotech. Available at: [Link][38]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. Available at: [Link][39]

  • Selected RP‐HPLC traces of crude 55 (a standard validation sequence),... ResearchGate. Available at: [Link][40]

  • Antioxidative activities of histidine containing caffeic acid-dipeptides. ResearchGate. Available at: [Link][41]

  • T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. RSC Publishing. Available at: [Link][42]

  • Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values. PMC. Available at: [Link][43]

  • Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology. Waters. Available at: [Link][44]

  • T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. ResearchGate. Available at: [Link][45]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. Available at: [Link][46]

  • H-Pro-OH, L-Proline, CAS 147-85-3. Aapptec. Available at: [Link][47]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Pro-His-Phe in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of peptides in complex biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and biomarker studies. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of the tripeptide Prolyl-Histidyl-Phenylalanine (Pro-His-Phe), a sequence that can be of interest in various therapeutic and research areas. We will delve into the nuances of sample preparation and analytical techniques, grounded in scientific principles and supported by experimental insights, to empower you to develop robust and reliable bioanalytical methods.

The Analytical Imperative: Why Robust Quantification of Pro-His-Phe Matters

The tripeptide Pro-His-Phe, like many small peptides, can exhibit biological activity or serve as a biomarker for physiological or pathological processes. Its accurate measurement in matrices such as plasma, serum, urine, or tissue homogenates is critical for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of peptide-based therapeutics.

  • Pharmacodynamic (PD) Studies: Correlating peptide concentration with a biological response.

  • Biomarker Discovery and Validation: Identifying and quantifying endogenous peptides as indicators of disease state or treatment efficacy.

The inherent challenges of peptide quantification, such as low concentrations, susceptibility to enzymatic degradation, and significant interference from the biological matrix, necessitate a meticulously developed and validated analytical method.[1][2]

Navigating the Matrix: A Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate Pro-His-Phe from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique significantly impacts method sensitivity, accuracy, and reproducibility.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample. It is often the first approach considered due to its simplicity.

  • Mechanism: An organic solvent, typically acetonitrile or methanol, is added to the sample to disrupt the solvation of proteins, causing them to precipitate.

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Prone to incomplete protein removal and co-precipitation of the analyte. Crucially, it does not effectively remove other matrix components like phospholipids, which are a major source of ion suppression in mass spectrometry.[3]

  • Best Suited For: Initial screening assays or when high-throughput is prioritized over ultimate sensitivity and cleanliness.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5]

  • Mechanism: The analyte partitions from the aqueous sample into the organic phase, leaving behind more polar, water-soluble matrix components. The choice of organic solvent is critical and is guided by the analyte's polarity.[5][6]

  • Advantages: Can provide a cleaner extract than PPT by removing a broader range of interferences. The process is scalable and can be highly selective with the right solvent choice.[5]

  • Disadvantages: Can be labor-intensive and time-consuming, though automation is possible. Emulsion formation is a common issue that can complicate phase separation and lead to poor recovery.[6] LLE is also less efficient than Solid Phase Extraction (SPE) and requires larger volumes of organic solvents.[6]

  • Best Suited For: Analytes with favorable partitioning characteristics and when a cleaner extract than PPT is required without the need for SPE method development.

Solid Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that has become a cornerstone of modern bioanalysis.[7][8][9]

  • Mechanism: The sample is passed through a solid sorbent that retains the analyte based on specific chemical interactions (e.g., reversed-phase, ion-exchange, or mixed-mode). Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[10]

  • Advantages: Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[11] It allows for significant concentration of the analyte. A wide variety of sorbent chemistries are available to tailor the method to the specific properties of Pro-His-Phe.[8]

  • Disadvantages: Requires more extensive method development compared to PPT and LLE. The cost per sample is also generally higher.

  • Best Suited For: High-sensitivity applications, regulatory-compliant validation studies, and when minimizing matrix effects is critical for data quality.[12][13][14]

Comparative Summary of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Component Removal Poor (especially phospholipids)Moderate to GoodExcellent
Analyte Concentration Limited (by dilution)PossibleExcellent
Method Development Time ShortModerateLong
Throughput HighModerateModerate to High (with automation)
Solvent Consumption ModerateHighLow
Cost per Sample LowLow to ModerateHigh

The Core of Quantification: LC-MS/MS Method Development

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its exceptional sensitivity, selectivity, and wide dynamic range.[15][16][17]

Liquid Chromatography: Separating Pro-His-Phe from the Noise

The chromatographic separation is crucial for resolving Pro-His-Phe from endogenous matrix components that may interfere with its ionization in the mass spectrometer.

  • Column Chemistry: A C18 reversed-phase column is the most common starting point for peptide analysis. The choice of particle size (e.g., sub-2 µm for UHPLC) will impact separation efficiency and analysis time.

  • Mobile Phase: A gradient elution using water and an organic solvent (typically acetonitrile or methanol) with an acidic modifier is standard.

    • Acidic Modifier: Formic acid (0.1%) is widely used as it provides a source of protons to promote the formation of positive ions in the mass spectrometer and improves chromatographic peak shape.

  • Column Temperature: Maintaining an elevated and consistent column temperature (e.g., 40-60°C) can improve peak shape and reduce carryover, which can be an issue for peptides.[15]

Tandem Mass Spectrometry: The Key to Specificity

Tandem mass spectrometry provides two layers of mass filtering, which is the foundation of its high selectivity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for peptides like Pro-His-Phe.

  • Multiple Reaction Monitoring (MRM): This is the most sensitive mode for quantification on a triple quadrupole mass spectrometer.[17]

    • Precursor Ion Selection (Q1): The protonated molecular ion ([M+H]+) of Pro-His-Phe is selected in the first quadrupole.

    • Collision-Induced Dissociation (CID) (q2): The precursor ion is fragmented in the collision cell.

    • Product Ion Monitoring (Q3): Specific, stable fragment ions are monitored in the third quadrupole.

The selection of unique and intense precursor-to-product ion transitions is paramount for a selective and sensitive assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the development of a quantitative method for Pro-His-Phe in human plasma.

SPE Protocol for Pro-His-Phe from Human Plasma

This protocol utilizes a mixed-mode SPE sorbent, which combines reversed-phase and ion-exchange properties for enhanced selectivity.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled Pro-His-Phe) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analytical Method
  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 60
    3.1 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be optimized by infusing a standard solution of Pro-His-Phe.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard pretreatment Pre-treatment (Acidification) plasma->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Conditioning (Methanol, Water) conditioning->loading washing Washing (Acetic Acid, Methanol) loading->washing elution Elution (Ammoniated Methanol) washing->elution dry_recon Evaporation & Reconstitution elution->dry_recon injection UHPLC Injection dry_recon->injection separation C18 Separation injection->separation ionization ESI+ Source separation->ionization msms Tandem MS (MRM Detection) ionization->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for Pro-His-Phe quantification.

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is only as good as its validation. Adherence to regulatory guidelines from agencies like the FDA and ICH is crucial for ensuring data integrity.[12][13][14] Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1][3][18]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[19][20][21]

Representative Validation Performance Data (Hypothetical)
ParameterAcceptance CriteriaMethod A (LLE)Method B (SPE)
Linearity (r²) ≥ 0.990.9920.998
Lower Limit of Quantification (LLOQ) S/N ≥ 101.0 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-12.5% to +10.2%-8.5% to +6.7%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 13.8%≤ 9.2%
Recovery (%) Consistent and reproducible65 ± 8%92 ± 5%
Matrix Factor 0.85 - 1.150.820.97

As the data illustrates, the SPE-based method provides superior performance across all key validation parameters, highlighting its suitability for demanding bioanalytical applications.

Conclusion: A Path to Confident Quantification

The quantitative analysis of Pro-His-Phe in biological matrices demands a thoughtful and systematic approach. While simpler methods like protein precipitation and liquid-liquid extraction have their place, Solid Phase Extraction coupled with LC-MS/MS stands out as the superior methodology for achieving the highest levels of sensitivity, selectivity, and data quality. By understanding the principles behind each step, from sample preparation to instrumental analysis, and by conducting a thorough method validation, researchers can generate reliable and defensible data to advance their scientific and drug development objectives.

References

  • Pinho, F., et al. (2019). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Journal of Pharmaceutical Analysis.
  • Li, W., et al. (2017). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. Journal of Proteomics. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). What Are the FDA Requirements for Peptide Characterization? Available at: [Link]

  • InfinixBio (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Available at: [Link]

  • LCGC International (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Bioanalysis Zone (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis. Available at: [Link]

  • Dong, M.W. (2009). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. Available at: [Link]

  • Jayasundera, D., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. Available at: [Link]

  • Altasciences (2022). Regulatory Requirements for Peptide Testing in Drug Development. Available at: [Link]

  • Villanueva, J., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Thermo Fisher Scientific (2023). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. Available at: [Link]

  • ResearchGate (2012). Optimization of plasma sample pretreatment for quantitative analysis using iTRAQ labeling and LC-MALDI-TOF/TOF. Available at: [Link]

  • Professor Dave Explains (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Botrè, F., et al. (2010). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Agilent Technologies (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Celignis (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available at: [Link]

  • Waters Corporation (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • SCION Instruments (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes? Available at: [Link]

  • Phenomenex (n.d.). Solid Phase Extraction for Clinical Research. Available at: [Link]

  • LCGC International (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • Lee, H., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. Available at: [Link]

  • Waters Corporation (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]

  • Zhou, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation. Available at: [Link]

  • SCIEX (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available at: [Link]

  • Novilytic (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Available at: [Link]

  • Nandel, K., et al. (2007). Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2024). Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore. Nature Communications. Available at: [Link]

  • Waters Corporation (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available at: [Link]

  • Allied Academies (2023). Protein quantification: An essential tool in life sciences. Available at: [Link]

  • Grivennikov, I. A., et al. (2015). Proteolysis of His-Phe-Arg-Trp-Pro-Gly-Pro in the blood and brain of rats in vivo. Doklady Biochemistry and Biophysics. Available at: [Link]

  • Zhang, Y., et al. (2022). Quantitative Proteomic Analysis Reveals Functional Alterations of the Peripheral Immune System in Colorectal Cancer. Molecular & Cellular Proteomics. Available at: [Link]

  • BioRxiv (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. Available at: [Link]

  • MDPI (2024). Tracking the Progress of Biocomposites Based on Poly(3-hydroxybutyrate) with Hypromellose Additives via Thermal Analysis, Mechanical Properties, and Biological Studies. Available at: [Link]

  • eLife (2024). Structural and dynamic changes in P-Rex1 upon activation by PIP3 and inhibition by IP4. Available at: [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of H-Pro-His-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Do not treat H-Pro-His-Phe-OH as generic "nuisance dust."

While H-Pro-His-Phe-OH (Proline-Histidine-Phenylalanine) is a tripeptide often classified as non-hazardous by basic OSHA standards, it functions as a substrate or analog within the Renin-Angiotensin System (RAS) , specifically interacting with Angiotensin-Converting Enzyme (ACE) kinetics. In a drug development or research context, we apply the Precautionary Principle : any molecule capable of modulating blood pressure regulation pathways must be handled as a bioactive agent until denatured.

Core Directive: The primary disposal goal is complete peptide bond destruction via incineration. We do not discharge bioactive peptides into municipal water systems, regardless of their calculated toxicity, to prevent environmental bio-accumulation or cross-species signaling interference.

Technical Profile & Hazard Identification

Before disposal, you must understand the physiochemical state of the waste.

PropertySpecificationOperational Implication
Sequence Pro-His-PheC-terminal analog related to Angiotensin II.
Physical State Lyophilized Powder (White)High risk of aerosolization.[1] Do not weigh on open benches.
Solubility Water, Dilute Acid (AcOH)Hygroscopic. Waste will absorb moisture and become sticky/gummy.
Bioactivity ACE Substrate/InhibitorPotential cardiovascular modulator.[2][3] Avoid inhalation.
Stability Labile in high pHRapid hydrolysis in strong base (NaOH); stable in weak acid.

Operational Handling & Containment

The "Clean Chain" Protocol: Safety starts before the waste is generated. Maintaining a "Clean Chain" prevents the contamination of non-hazardous waste streams (like office trash), which reduces disposal costs and liability.

  • Engineering Controls: Handle all lyophilized powder within a Class II Biosafety Cabinet or a certified Chemical Fume Hood. The primary risk is inhalation of the pure powder.

  • PPE Layering:

    • Hands: Double Nitrile gloves (0.11 mm min thickness).

    • Respiratory: N95 mask (minimum) if working outside a hood; P100 recommended for spill cleanup.

    • Eyes: Chemical splash goggles (powder can drift around standard safety glasses).

Disposal Decision Logic & Workflows

The disposal method is dictated by the matrix (what the peptide is dissolved in), not just the peptide itself.

Workflow A: Solid Waste (Expired/Excess Powder)

Context: You have a vial of 50mg H-Pro-His-Phe-OH that has degraded or is no longer needed.

  • Containment: Do not empty the vial. Keep the cap on.

  • Secondary Packaging: Place the vial inside a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Affix a yellow hazardous waste label.

    • Text: "Non-Regulated Chemical Waste: Solid Peptide (Pro-His-Phe)."

    • Note: Even if "Non-Regulated" by RCRA, your waste hauler needs to know it is a chemical solid for incineration.

  • Disposal Stream: Segregate into the Solid Chemical Waste Drum (usually fiberboard or blue poly drum).

    • Destination: High-temperature incineration.

Workflow B: Liquid Waste (HPLC Effluent/Mother Liquor)

Context: You have 500mL of waste from an HPLC run containing Acetonitrile (ACN), Water, TFA, and trace peptide.

CRITICAL: The hazard here is the solvent , not the peptide.

  • Assessment: Identify the organic modifier (usually ACN or Methanol).

  • Segregation: Pour into the Flammable/Organic Solvent Waste carboy (Safety Can).

    • Do not pour into aqueous waste streams if ACN > 5%.

    • Do not bleach. Bleaching HPLC waste containing acids/organics can create toxic chloramines or gas.

  • Labeling:

    • Primary Constituent:[4][5][6] Acetonitrile (e.g., 40%).

    • Contaminant: Trace Peptides (<0.1%).

    • Hazard Checkbox: Flammable, Irritant.

Workflow C: Aqueous Solutions (Buffers/Stock)

Context: You have 10mL of peptide dissolved in PBS or water.

  • Denaturation (Optional but Recommended): Add 10% volume of 1M NaOH or Bleach (10% Hypochlorite) and let sit for 30 minutes. This hydrolyzes the peptide bonds, destroying bioactivity.

  • Neutralization: Adjust pH to neutral (pH 6-8) if required by your facility's drain policy.

  • Disposal:

    • If Denatured & Neutralized: Can often be drain-disposed with copious water (subject to local EHS approval).

    • Preferred Method: Pour into Aqueous Chemical Waste container for off-site treatment. This guarantees zero environmental release.

Visual Decision Matrix

The following diagram illustrates the logic flow for segregating H-Pro-His-Phe-OH waste.

PeptideDisposal Start Waste: H-Pro-His-Phe-OH StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ActionSolid Double Bag Vial Label: 'Solid Chemical Waste' Solid->ActionSolid SolventCheck Contains Organic Solvents? (ACN, MeOH, Etc.) Liquid->SolventCheck Organic YES (HPLC Waste) SolventCheck->Organic > 5% Organic Aqueous NO (Pure Aqueous) SolventCheck->Aqueous < 5% Organic ActionOrganic Segregate to Flammable Solvent Waste Stream Organic->ActionOrganic ActionAqueous Chemical Hydrolysis (Bleach/NaOH) -> Aqueous Waste Aqueous->ActionAqueous Disposal FINAL: High-Temp Incineration ActionSolid->Disposal ActionOrganic->Disposal ActionAqueous->Disposal

Figure 1: Decision tree for segregating peptide waste based on solvent matrix and physical state.

Emergency Procedures (Spill Response)

In the event of a powder spill (>10 mg):

  • Evacuate & Ventilate: If outside a hood, step away to allow aerosols to settle (2 minutes).

  • Dampen: Do not dry sweep. Gently cover the spill with paper towels soaked in 10% bleach or soapy water. This prevents dust generation.[7][8]

  • Wipe Up: Wipe from the outside in.

  • Disposal: Place all cleanup materials into a hazardous waste bag. Label as "Debris contaminated with Peptide."

Regulatory & Compliance Codes

When filling out your waste manifest, use the following guidelines. Note that while the peptide itself is often "Non-Regulated," the mixture usually triggers other codes.

Waste StreamRCRA Code (USA)DOT Hazard ClassDescription
Pure Solid None (NR)Not RegulatedNon-hazardous chemical solid.
HPLC Waste D001, F003Class 3 (Flammable)Ignitable waste (due to Acetonitrile).
Spill Debris None (NR)Not RegulatedAbsorbents/PPE contaminated with peptide.

Note: Always verify with your institutional EHS officer, as local/state regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. (2011).

  • United States Environmental Protection Agency (EPA).

  • Skidgel, R. A., & Erdös, E. G. The broad substrate specificity of human angiotensin I converting enzyme. Clinical and Experimental Hypertension. (1987).[9] (Establishes ACE substrate context).

  • Fisher Scientific. Safety Data Sheet: L-Phenylalanine/Peptide Analogs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.